N-(2-氯苄基)-5-乙氧基-4-氧代-4H-吡喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

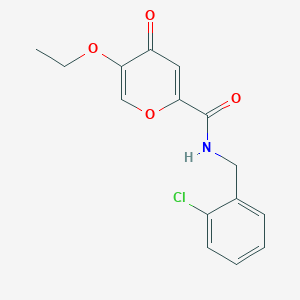

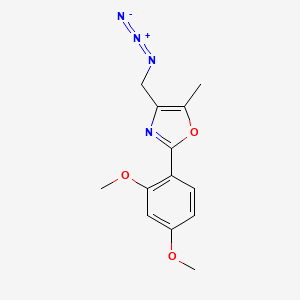

“N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “4-oxo” indicates a carbonyl group (C=O) on the 4th carbon of the pyran ring. The “5-ethoxy” suggests an ethoxy group (CH2CH3O-) on the 5th carbon. The “2-carboxamide” means there’s a carboxamide group (CONH2) on the 2nd carbon. The “N-(2-chlorobenzyl)” indicates a 2-chlorobenzyl group attached to the nitrogen of the carboxamide .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the ethoxy and carboxamide groups, and the attachment of the 2-chlorobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, the various functional groups attached to it, and the 2-chlorobenzyl group attached to the carboxamide nitrogen. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the 4-oxo could be reactive towards nucleophiles, and the chlorine in the 2-chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide and ethoxy groups could impact its solubility in different solvents .科学研究应用

Antimicrobial Activity

The compound N-(2-chlorobenzyl)-substituted hydroxamate has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with an impressive IC50 value of 1.0 μM . DXS is a key enzyme involved in the biosynthesis of isoprenoids, essential for cell growth and survival. Additionally, this compound effectively inhibits the growth of Haemophilus influenzae , a pathogenic bacterium. Researchers have also developed a convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .

Antibacterial Properties

Another related compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide , exhibits potent antibacterial activity. It is particularly effective against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM) . These findings highlight its potential as a novel antibacterial agent.

Environmental Impact Assessment

In the context of environmental toxicology, the compound O-chlorobenzylidenemalonitrile (found in CS gas) has been studied for its impact on ecosystems. Researchers assessed its toxicity limit and the oxidative stress induced by this chemical in relation to the green algae Chlorella pyrenoidosa . Understanding its effects on aquatic organisms is crucial for environmental management.

安全和危害

未来方向

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-ethoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-2-20-14-9-21-13(7-12(14)18)15(19)17-8-10-5-3-4-6-11(10)16/h3-7,9H,2,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPXRQQNQNAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)

![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)

![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)

![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)